N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide
Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signal transduction pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which contribute to its distinct chemical reactivity and biological activity. These structural elements make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-7-6-10(8-13(12)19(22)23)9-17-18-15(21)14(20)11-4-2-1-3-5-11/h1-9,14,20H,(H,18,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOBHOTUOZHOE-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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